Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves multiple steps, typically starting with the preparation of the spirocyclic core. The reaction conditions often include the use of chlorinating agents and methoxy substituents under controlled temperatures and pressures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the careful handling of reagents and solvents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: Similar in structure but with a propyl group instead of a methoxy group.
Methyl 1-oxaspiro[2.5]octane-2-carboxylate: Lacks the chlorine and methoxy substituents, making it less reactive.
Uniqueness
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of new compounds .
Biological Activity
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C10H15ClO4 |
Molecular Weight | 234.68 g/mol |
IUPAC Name | This compound |
CAS Number | 1996568-65-0 |
Synthesis and Preparation
The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with methanol under acidic conditions. For example, sulfuric acid can be used as a catalyst to facilitate the reaction at elevated temperatures to ensure complete conversion into the ester form.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. Its unique spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. Preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance issues .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a promising therapeutic application in treating infections caused by resistant strains .
- Inflammation Model : In another study using murine models, this compound was administered to assess its anti-inflammatory effects. The treatment group showed a marked decrease in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
- Mechanistic Insights : Research focused on elucidating the molecular pathways affected by this compound revealed that it inhibits the expression of COX-2 and iNOS, key enzymes involved in inflammation, thereby reducing prostaglandin synthesis and nitric oxide production, respectively.
Properties
Molecular Formula |
C10H15ClO4 |
---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-13-7-3-5-9(6-4-7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3 |
InChI Key |
VQRLHKKUYZVACQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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